N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine
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Overview
Description
N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of N-(4-aminophenyl)-N’-ethylurea with formamide under acidic conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as mixing, heating, and purification, with careful control of reaction parameters to optimize the production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity and CDK6 inhibitory properties.
N2,N4-diphenylpyrimidine-2,4-diamine: Identified as a potent CDK2/CDK9 inhibitor with antiproliferative effects.
Uniqueness
N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its aminophenyl and ethyl groups provide distinct interaction capabilities with molecular targets, making it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C12H15N5 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)-2-N-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5/c1-2-14-12-15-8-7-11(17-12)16-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H2,14,15,16,17) |
InChI Key |
LSRFZASAQSFBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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